molecular formula C24H26N2O5 B2444753 (Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896833-55-9

(Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2444753
CAS No.: 896833-55-9
M. Wt: 422.481
InChI Key: RQLSPJBIIUKHDH-XKZIYDEJSA-N
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Description

(Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-11-9-26(10-12-30-2)15-19-21(27)8-7-18-23(28)22(31-24(18)19)13-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25,27H,9-12,15H2,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLSPJBIIUKHDH-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((1H-indol-3-yl)methylene)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the benzofuran structure. The synthetic pathway typically utilizes various reagents and conditions to achieve the desired molecular architecture. For instance, the introduction of the bis(2-methoxyethyl)amino group is crucial for enhancing the compound's solubility and biological activity.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar effects.

Case Study: Antitumor Activity

A study conducted on related benzofuran derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the p53 pathway. The compound's structure suggests it could interact with these pathways, potentially leading to similar outcomes in targeted cancer therapies.

Antidiabetic Properties

The compound's potential as an antidiabetic agent has also been explored. In vitro assays have shown that certain benzofuran derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
Compound A55.278.2
Compound B48.852.5
(Z)-2...TBDTBD

The proposed mechanism involves the inhibition of glucose absorption in the intestines and modulation of insulin sensitivity. These effects are vital for managing blood sugar levels in diabetic patients.

Neuroprotective Effects

Emerging studies suggest that indole-based compounds may also exhibit neuroprotective effects. The ability to cross the blood-brain barrier enhances their potential for treating neurodegenerative diseases.

In Vitro Studies

Several studies have focused on the biological activity of related compounds:

  • Anticancer Activity : Research shows that similar benzofuran derivatives can significantly reduce tumor growth in xenograft models.
  • Antidiabetic Potential : In vitro assays indicate that these compounds can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.

In Vivo Studies

In vivo studies on animal models have demonstrated promising results regarding the efficacy of these compounds in reducing tumor size and improving metabolic profiles in diabetic subjects.

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